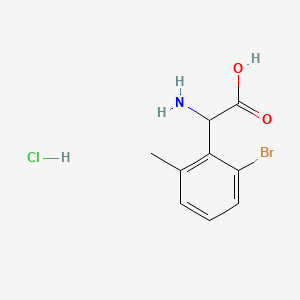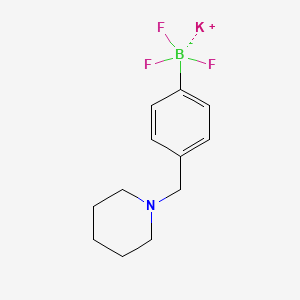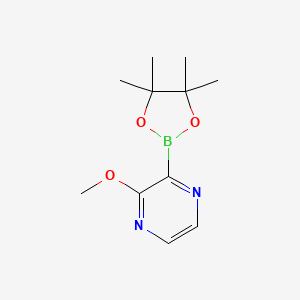![molecular formula C11H10ClNO2 B13455292 1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-chlorophenylmethyl group
準備方法
The synthesis of 1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and pyrrolidine-2,3-dione.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the pyrrolidine-2,3-dione, making it nucleophilic.
Nucleophilic Substitution: The deprotonated pyrrolidine-2,3-dione reacts with 4-chlorobenzyl chloride in a nucleophilic substitution reaction to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticonvulsant and anti-inflammatory properties.
Material Science: It is used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial for its anticonvulsant activity.
Pathways Involved: It modulates the activity of these channels, leading to altered neuronal excitability and reduced seizure activity.
類似化合物との比較
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities but differ in their biological activities and applications.
Chlorophenyl Derivatives: Compounds like 1-(3,4-dichlorophenyl)pyrrolidine exhibit different pharmacological profiles due to variations in the substitution pattern on the aromatic ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.
特性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C11H10ClNO2/c12-9-3-1-8(2-4-9)7-13-6-5-10(14)11(13)15/h1-4H,5-7H2 |
InChIキー |
JECUNLWZPKSOLN-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C1=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
![tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate](/img/structure/B13455238.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)


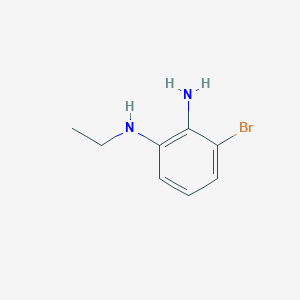
![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)
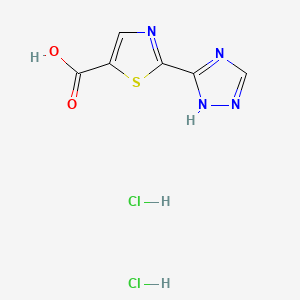
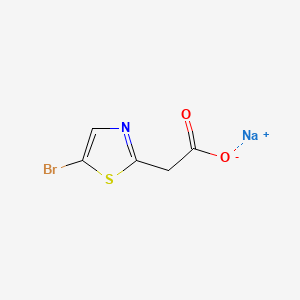
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
